molecular formula C8H19NO2 B13621224 1-Amino-4-(tert-butoxy)butan-2-ol

1-Amino-4-(tert-butoxy)butan-2-ol

Cat. No.: B13621224
M. Wt: 161.24 g/mol
InChI Key: WFQCGEUHXOMKSB-UHFFFAOYSA-N
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Description

1-Amino-4-(tert-butoxy)butan-2-ol is a four-carbon chain derivative featuring:

  • An amino group (-NH₂) at position 1.
  • A hydroxyl group (-OH) at position 2.
  • A bulky tert-butoxy group (-O-tert-butyl) at position 4.

This unique structure imparts distinct physicochemical properties:

  • Basicity: The amino group contributes to basicity, enhancing solubility in acidic media.
  • Lipophilicity: The tert-butoxy group increases hydrophobicity (log P) compared to unsubstituted alcohols.

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

1-amino-4-[(2-methylpropan-2-yl)oxy]butan-2-ol

InChI

InChI=1S/C8H19NO2/c1-8(2,3)11-5-4-7(10)6-9/h7,10H,4-6,9H2,1-3H3

InChI Key

WFQCGEUHXOMKSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC(CN)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-4-(tert-butoxy)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutan-2-ol with tert-butylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction. The product is then purified through distillation or recrystallization .

In industrial settings, the production of 1-Amino-4-(tert-butoxy)butan-2-ol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

1-Amino-4-(tert-butoxy)butan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-tert-butoxybutanal, while reduction can produce 1-tert-butoxybutan-2-amine .

Scientific Research Applications

1-Amino-4-(tert-butoxy)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a probe in pharmacological studies.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-(tert-butoxy)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the tert-butoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Amino-4-(tert-butoxy)butan-2-ol with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups Notable Features Applications/Notes
1-Amino-4-(tert-butoxy)butan-2-ol C₈H₁₉NO₂ Amino, hydroxyl, tert-butoxy High lipophilicity, steric hindrance Potential chiral intermediate
Bitertanol (from ) C₂₀H₂₃N₃O₂ Triazole, biphenyloxy, hydroxyl Antifungal activity (Baycor®) Agricultural fungicide
(±)-S1 (from ) C₂₅H₃₇NO₃Si Benzylamino, silyl ether Silyl-protected hydroxyl group Synthetic intermediate
Key Observations:

Functional Group Diversity: Bitertanol replaces the amino group with a 1,2,4-triazole ring, enhancing hydrogen-bonding capacity and antifungal activity . (±)-S1 features a silyl ether (tert-butyldimethylsilyl) instead of tert-butoxy, offering labile protection for hydroxyl groups under fluoride-mediated conditions .

Lipophilicity and Steric Effects: The tert-butoxy group in the target compound provides intermediate steric bulk compared to Bitertanol’s biphenyloxy group (more aromatic, higher log P) and (±)-S1’s silyl ether (hydrolytically unstable).

Synthetic Accessibility :

  • Compounds like (±)-S1 are synthesized via column chromatography with yields up to 83%, suggesting similar methods (e.g., silica gel purification) could apply to the target compound .

Physicochemical and Reactivity Comparisons

A. Boiling Points and Solubility (Inferred from ):
  • Alcohols vs. Ethers : Tert-butoxy substitution reduces boiling points compared to hydroxylated analogs (e.g., butan-1-ol vs. tert-butoxy derivatives) due to weaker hydrogen bonding .
  • Amino Group Impact: The amino group in the target compound may enhance water solubility in acidic conditions (protonation), contrasting with Bitertanol’s lower solubility due to its biphenyl group .
Reactivity Trends:
  • Steric Hindrance : The tert-butoxy group in the target compound may slow esterification or oxidation reactions compared to less hindered analogs (e.g., propan-1-ol derivatives) .
  • Protection Strategies : Unlike (±)-S1’s silyl ether , the tert-butoxy group is stable under basic conditions but cleavable via acidic hydrolysis, offering orthogonal protection in multi-step syntheses .

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